3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid
Overview
Description
The compound is a derivative of isoxazole, which is a five-membered ring compound with three carbon atoms and two nitrogen atoms . The “2-Fluoro-phenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a fluorine atom attached. The “5-methyl” indicates a methyl group (CH3) attached to the fifth carbon of the isoxazole ring. The “4-carboxylic acid” part suggests a carboxylic acid group (COOH) attached to the fourth carbon of the isoxazole ring .
Scientific Research Applications
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3-Fluorophenylboronic acid : This compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
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2-Fluorophenylboronic acid : This compound is a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes. It’s also used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
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4-Chloro-2-fluorophenylboronic acid : While there isn’t much specific information available about this compound, it’s part of a collection of unique chemicals provided for early discovery researchers .
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3-Fluorophenylboronic acid : This compound is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings. It’s also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .
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2-Fluorophenylboronic acid : This compound is a reactant for the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . It’s also used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
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4-Chloro-2-fluorophenylboronic acid : While there isn’t much specific information available about this compound, it’s part of a collection of unique chemicals provided for early discovery researchers .
properties
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-6-9(11(14)15)10(13-16-6)7-4-2-3-5-8(7)12/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDKQOQGZGDHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424363 | |
Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
CAS RN |
1736-20-5 | |
Record name | 3-(2-Fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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